Indolylmethyl-desulfoglucosinolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

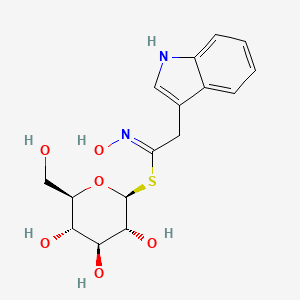

(Z)-indolylmethyl desulfoglucosinolate is an indolylmethyl desulfoglucosinolate in which the C=N double bond has Z configuration.

Q & A

Basic Research Questions

Q. What enzymatic pathways involve indolylmethyl-desulfoglucosinolate in glucosinolate biosynthesis, and how can their activity be experimentally validated?

this compound is a substrate for aromatic desulfoglucosinolate sulfotransferase (EC 2.8.2.24), which catalyzes its sulfation to form glucobrassicin. To validate enzyme activity:

- Use in vitro assays with purified enzyme, 3′-phosphoadenylyl sulfate (PAPS) as a sulfate donor, and HPLC or LC-MS to quantify reaction products .

- Monitor adenosine 3′,5′-bisphosphate as a byproduct via spectrophotometric methods (e.g., absorbance at 260 nm) .

Q. What standardized methodologies are used to detect and quantify this compound in plant tissues?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize extraction using methanol/water mixtures (70:30 v/v) with internal standards (e.g., isotopically labeled glucosinolates) to account for matrix effects .

- Metabolomic Profiling: Combine with transcriptomic data to correlate this compound levels with biosynthetic gene expression (e.g., CYP79B2, SOT16) .

Q. How is this compound integrated into the tryptophan metabolic network, and what are its downstream products?

- It is a branch point in tryptophan metabolism, linking primary metabolism to defense-related indole glucosinolates (e.g., glucobrassicin). Key downstream products include:

- Glucobrassicin: Via sulfotransferase activity .

- Indole-3-acetonitrile (IAN): Through nitrile-specific protein activity under stress .

Advanced Research Questions

Q. How do environmental stressors (e.g., light, pathogens) modulate this compound levels, and what experimental designs address confounding variables?

- LED Light Irradiation: Shown to reduce this compound in pak-choi while increasing glucosinolates. Use controlled growth chambers with spectral filters and repeated sampling to account for diurnal fluctuations .

- Endophytic Bacteria Interaction: In sugarcane, levels rise within 12 hours post-inoculation. Employ time-course metabolomics and sterile hydroponic systems to isolate microbial effects .

Q. What contradictions exist in the role of this compound under jasmonic acid (JA) deficiency, and how can they be resolved methodologically?

- In JA-deficient opr3 Arabidopsis mutants, this compound levels increase under MeJA treatment but show antagonism with serotonin synthesis. Resolve via:

- Time-Course Experiments: Track metabolite dynamics at 0, 4, 8, and 24 hours post-treatment .

- Isotopic Labeling: Use ¹³C-tryptophan to trace flux between competing pathways (e.g., IAA vs. serotonin synthesis) .

Q. How can transcriptomic and metabolomic data be integrated to resolve discrepancies in this compound biosynthesis regulation?

- Co-Expression Networks: Tools like WGCNA identify gene clusters (e.g., MYB34, CYP83B1) correlated with metabolite abundance .

- Pathway Enrichment Analysis: Use platforms like MetaboAnalyst to map metabolomic data onto KEGG pathways, highlighting nodes with discordant gene-metabolite relationships .

Q. What statistical approaches are critical for analyzing this compound data in multifactorial experiments (e.g., genotype × environment interactions)?

- Mixed-Effects Models: Account for random effects (e.g., plant batch, harvest time) while testing fixed factors (e.g., light treatment, bacterial strain) .

- False Discovery Rate (FDR) Correction: Apply Benjamini-Hochberg adjustment to metabolomic datasets to reduce Type I errors in high-throughput analyses .

Q. Methodological Resources

- Enzyme Assays: Reference EC 2.8.2.24 protocols from IUBMB for reproducible sulfotransferase activity measurements .

- Data Reproducibility: Follow CONSORT guidelines for experimental design and reporting, emphasizing reagent purity (e.g., ≥95% PAPS) and instrument calibration .

Propiedades

Fórmula molecular |

C16H20N2O6S |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-2-(1H-indol-3-yl)ethanimidothioate |

InChI |

InChI=1S/C16H20N2O6S/c19-7-11-13(20)14(21)15(22)16(24-11)25-12(18-23)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-23H,5,7H2/b18-12-/t11-,13-,14+,15-,16+/m1/s1 |

Clave InChI |

CWNIQCOMWQROPA-PIAXYHQTSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(=NO)SC3C(C(C(C(O3)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.